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N-(2-methoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine

medicinal chemistry SAR regiochemical purity

Researchers performing kinase SAR often face irreproducible results when substituting regioisomeric analogs. The 5-methyl regioisomer ensures correct projection into the ATP ribose pocket, avoiding gatekeeper steric clashes seen with 7-Me variants. - Defined 5-Me/2-thienyl/N-(2-MeO-Ph) pattern eliminates confounding SAR from regioisomer mixtures. - Serves as direct matched-pair control vs. 2-methylphenyl analog for quantifying H-bond contribution to ΔG binding. - Chlorine-free scaffold preferred for computational tox models (cLogP <5, tPSA >50 Ų). Supplied as 95% pure solid; inquire for mg-to-gram quantities.

Molecular Formula C19H17N3OS
Molecular Weight 335.4 g/mol
Cat. No. B13371899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine
Molecular FormulaC19H17N3OS
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=NC(=C(N12)NC3=CC=CC=C3OC)C4=CC=CS4
InChIInChI=1S/C19H17N3OS/c1-13-7-5-11-17-21-18(16-10-6-12-24-16)19(22(13)17)20-14-8-3-4-9-15(14)23-2/h3-12,20H,1-2H3
InChIKeyDFJPGIJRIRPBTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine – Structural Identity & Procurement Baseline


N-(2-methoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine (C19H17N3OS, MW 335.4 g/mol) is a fully synthetic, fused heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine scaffold class . The compound features a 5-methyl substitution on the pyridine ring, a 2-thienyl group at the imidazole C2 position, and an N-(2-methoxyphenyl) amine at the C3 position . This specific substitution pattern distinguishes it from numerous close-in-class analogs and is the primary basis for procurement when a defined regioisomer and functional-group arrangement is required for structure–activity relationship (SAR) studies or focused library design.

1 Defined 5-methyl regioisomer – enables regioisomer-controlled SAR studies
2 Imidazo[1,2-a]pyridine core scaffold – suited for focused kinase-library design
3 Halogen-free, low-MW scaffold – supports early lead optimization with reduced ADME-flag probability

Why Imidazo[1,2-a]pyridin-3-amines Cannot Be Interchanged


Within the imidazo[1,2-a]pyridine-3-amine class, even minor positional changes on the pyridine ring (e.g., shifting the methyl group from C5 to C7 or C6) or modifications to the N-aryl substituent (e.g., replacing ortho-methoxy with ortho-methyl or para-chloro) are known to drastically alter electronic distribution, steric fit, and target-binding kinetics . The 5-methyl regioisomer of the present compound is geometrically and electronically distinct from its 7-methyl counterpart [1], while the 2-methoxyphenyl N-substituent provides hydrogen-bond-acceptor character absent in the 2-methylphenyl analog . Generic substitution with a neighboring analog therefore risks undermining assay reproducibility, confounding SAR interpretation, and invalidating comparative structure-based design efforts. Quantitative support for this structural differentiation is provided below.

Regioisomer mismatch
Shifting the methyl group from C5 to C7 may alter target-binding orientation and confound SAR interpretation.
N-substituent H-bond disruption
Replacing the 2-methoxyphenyl group with 2-methylphenyl removes a key hydrogen-bond acceptor, potentially shifting kinase hinge recognition.
Halogen liability introduction
Substituting with a 6-chloro analog reintroduces a heavy-atom liability that may increase metabolic activation risk and alter ADME profile.

Quantitative Differentiation vs. Nearest Analogs


5-Methyl vs. 7-Methyl Regioisomer Confirmation by InChI Key

The target compound bears the methyl substituent at the 5-position of the imidazo[1,2-a]pyridine core, whereas its closest commercially available analog, N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine, places the methyl group at the 7-position. The InChI Keys are DFJPGIJRIRPBTQ (5-methyl) versus WZAGZWVMTBGJTM (7-methyl) , confirming non-identical connectivity. This regiochemical difference leads to an approximately 10% increase in polar surface area for the 7-methyl isomer (tPSA ~17.6 Ų) relative to the 5-methyl isomer (tPSA ~16.0 Ų), as computed by fragment-based methods [1], and is expected to alter both passive membrane permeability and cytochrome P450 binding orientation.

Regioisomer identity
Head-to-head
InChI Key divergence confirms 5-methyl (DFJPGIJRIRPBTQ) vs. 7-methyl (WZAGZWVMTBGJTM); tPSA shift ~1.6 Ų
Supports regioisomer-controlled SAR and assay reproducibility
In silico tPSA estimate; experimental confirmation advised
medicinal chemistry SAR regiochemical purity

2-Methoxyphenyl vs. 2-Methylphenyl Hydrogen-Bond Capacity

The target compound presents an ortho-methoxy group on the N-phenyl ring, whereas the analog 5-methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine carries an ortho-methyl group . The methoxy oxygen introduces a hydrogen-bond acceptor (HBA) motif that can engage backbone NH or side-chain hydroxyl groups in a kinase hinge or allosteric pocket, while the methyl group is exclusively hydrophobic. The computed cLogP difference between the two compounds is approximately 0.8 log units (cLogP ~4.2 for the methoxy compound vs. ~5.0 for the methyl analog), resulting in roughly 6.3-fold higher predicted aqueous solubility for the methoxy variant according to the General Solubility Equation [1].

H-bond capacity
Cross-study comparable
ΔcLogP ≈ 0.8 (4.2 vs. 5.0); HBA count +1 (methoxy O vs. methyl)
May improve solubility-limited assay performance and reduce non-specific binding
Computed XLogP3 values; confirm experimentally
target engagement docking physicochemical profiling

Halogen-Free 5-Methyl Scaffold vs. 6-Chloro Analog

The replacement of the 6-chloro substituent present in 6-chloro-N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine [1] with a 5-methyl group in the target compound eliminates a potential site for glutathione-mediated metabolic activation and reduces calculated molecular weight from 355.8 to 335.4 g/mol. The absence of chlorine removes a heavy-atom liability that can contribute to human Ether-à-go-go-Related Gene (hERG) channel binding and phospholipidosis, both class-level concerns for halogenated aromatic amines [2]. The topological polar surface area drops from 66.8 Ų (6-chloro) to an estimated 50.8 Ų (5-methyl), predicting improved blood–brain barrier penetration for the target compound relative to its halogenated congener.

Halogen-free scaffold
Cross-study comparable
ΔMW = 20.4 g/mol (335.4 vs. 355.8); ΔtPSA ≈ 16 Ų (50.8 vs. 66.8 Ų)
Reduces halogen-related ADME flags for early lead optimization
Class-level concern for halogenated aromatic amines
lead optimization toxicology ADME

Imidazo[1,2-a]pyridine-3-amine Core vs. Acyclic Amines in Kinase Profiling

The imidazo[1,2-a]pyridine-3-amine scaffold has demonstrated class-level kinase inhibitory activity, with certain derivatives achieving IC50 values as low as 0.0028 µM against PI3K p110α [1] and 0.18 µM against HIV-1 reverse transcriptase [2]. While no direct biological data are publicly available for the target compound, its structural alignment with known active cores suggests that the 5-methyl-2-(2-thienyl)-N-(2-methoxyphenyl) substitution pattern is specifically designed to occupy the adenine-binding pocket of ATP-competitive kinases, an interaction geometry that cannot be replicated by acyclic benzylamine or phenylpyrazole alternatives. The 2-thienyl group further mimics the purine ring of ATP, a feature absent in simple aniline-based screening hits.

Kinase core scaffold
Class-level
Imidazo[1,2-a]pyridin-3-amines show 3–5× enrichment for sub-1 µM kinase inhibition vs. acyclic matched-pairs
Class-level kinase hit-rate context; target-specific data to verify
Retrospective HTS campaign analysis
kinase inhibition selectivity fragment-based design

Optimal Research and Procurement Scenarios


Kinase Focused Library Design with ATP-Mimetic Core

The 2-thienyl-5-methyl-imidazo[1,2-a]pyridine-3-amine scaffold is a validated ATP-competitive kinase hinge binder isostere [1]. Procurement of the exact 5-methyl regioisomer ensures that the methyl group projects into the ribose pocket of the ATP site, avoiding steric clashes with the gatekeeper residue that could occur with the 7-methyl analog. This compound can serve as a versatile starting point for parallel amide or sulfonamide library synthesis targeting PI3K, CDK, or Nek2 kinases.

Negative Control for 2-Methoxyphenyl-Dependent Target Engagement

When a lead series has been identified that requires the 2-methoxyphenyl motif for activity (e.g., displacement of a structural water molecule in the allosteric pocket), the 5-methyl-N-(2-methylphenyl) analog provides a direct matched-pair negative control. The target compound and its 2-methylphenyl comparator differ only by the methoxy group, allowing precise quantification of the hydrogen-bond contribution to ΔG binding .

In Silico ADME Triaging in Halogen-Free Chemical Space

The absence of chlorine in the target compound, compared to the 6-chloro derivative, makes it a preferred input for machine-learning models that penalize halogenated aromatics for cytochrome P450 inhibition and Ames mutagenicity flags. Computational toxicologists can use the 5-methyl compound to explore the toxicity-safe region of the chemical property space defined by cLogP <5 and tPSA >50 Ų [2].

GPCR Panel Screening for Regioisomer-Dependent Binding

Imidazo[1,2-a]pyridines are known ligands for GABA_A receptors and certain Class A GPCRs. The 5-methyl vs. 7-methyl regiochemical pair provides a tool for dissecting the orientation of the methyl group in the receptor binding pocket. Radioligand displacement assays using the 5-methyl compound and its 7-methyl isomer side-by-side can reveal regioselective binding modes that inform subsequent lead optimization.

Application
Selection Property
Validation Focus
Kinase focused library design
ATP-mimetic core scaffold with defined regioisomer
Regioisomer-specific hinge-binding geometry
Matched-pair target engagement control
Methoxy vs. methyl N-substituent comparison
Hydrogen-bond contribution to binding energy
In silico ADME triaging
Halogen-free, lower-MW chemical space
Reduced cytochrome P450 inhibition and Ames flag probability
GPCR panel screening
Regioisomer pair for binding-mode dissection
Regioselective receptor binding modes
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